molecular formula C16H16F3N5O4 B13388042 N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide

N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B13388042
M. Wt: 399.32 g/mol
InChI Key: SVVZRCQYSUXVDB-UHFFFAOYSA-N
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Description

Core Scaffold Identification: Pyrrolo[2,3-d]Pyrimidine as a Bioisostere

The pyrrolo[2,3-d]pyrimidine nucleus serves as a bioisostere of natural purine nucleobases, notably adenine, by replacing the N7 nitrogen with a carbon atom. This substitution alters electronic properties, increasing the electron density of the five-membered ring and enhancing its capacity for cation–π and π–π interactions. The structural resemblance to adenine enables the scaffold to compete with adenosine triphosphate (ATP) in kinase binding pockets while resisting enzymatic degradation through glycosidic bond stabilization.

Comparative studies demonstrate that 7-deazapurine derivatives exhibit superior metabolic stability compared to natural purines. For instance, 7-deaza-2′-methyl adenosine (MK-0608) shows prolonged half-life and oral bioavailability due to reduced susceptibility to adenosine deaminase. The absence of N7 eliminates a common site of nucleoside analogue deactivation, a feature leveraged in the design of antiviral agents targeting RNA viruses such as hepatitis C virus (HCV) and dengue virus (DENV).

Position-Specific Functionalization: C4-Amino and C7-Ribofuranosyl Modifications

The C4-amino group in pyrrolo[2,3-d]pyrimidine analogues is critical for mimicking the hydrogen-bonding pattern of adenine. In the target compound, this amino group facilitates Watson-Crick base pairing with thymine or uracil residues in viral RNA, as observed in structural studies of analogous 7-deazapurine nucleosides. Additionally, the C4-amino group enhances water solubility and polar interactions with polymerase active sites, as demonstrated by the antiviral activity of 4-amino-7-deazapurine derivatives against flaviviruses.

The C7-ribofuranosyl modification introduces a (2S,4S,5R)-configured tetrahydrofuran ring, mimicking natural ribose sugars. This moiety ensures proper orientation within the polymerase active site, with the 4-hydroxy and 5-hydroxymethyl groups forming hydrogen bonds with conserved aspartate residues in viral RNA-dependent RNA polymerases (RdRps). For example, 1′-cyano-2′-methyl-7-deaza adenosine analogues exhibit enhanced selectivity for HCV NS5B polymerase due to favorable interactions with the ribose-binding pocket. The stereochemistry at C2, C4, and C5 is essential for maintaining the sugar’s north conformation (3′-endo), which is preferred by RdRps of RNA viruses.

Alkyne Linker Chemistry: Role of Prop-2-yn-1-yl-Trifluoroacetamide Conjugation

The prop-2-yn-1-yl linker bridges the C5 position of the pyrrolo[2,3-d]pyrimidine core and the trifluoroacetamide group. This alkyne spacer serves dual purposes:

  • Steric Optimization : The linear geometry of the alkyne positions the trifluoroacetamide moiety in the major groove of nucleic acid duplexes, where it can engage in hydrophobic interactions or hydrogen bonding via the carbonyl oxygen.
  • Metabolic Stability : The trifluoroacetamide group protects the terminal amine from oxidative metabolism, as demonstrated in studies of analogous 3-aminopropynyl-modified nucleosides.

Sonogashira cross-coupling is a key synthetic step for introducing the alkyne linker. For example, trifluoro-N-(prop-2-yn-1-yl)acetamide derivatives are coupled to halogenated pyrrolo[2,3-d]pyrimidines under palladium catalysis, yielding conjugates with improved duplex stability. The electron-withdrawing trifluoroacetyl group further enhances lipophilicity, promoting cellular uptake—a feature critical for nucleoside analogues targeting intracellular polymerases.

Table 1: Functional Roles of Structural Modifications

Modification Functional Impact Reference
Pyrrolo[2,3-d]pyrimidine Bioisosteric replacement of adenine; enzymatic stability
C4-Amino group Hydrogen bonding with polymerase active sites; solubility enhancement
C7-Ribofuranosyl Stereospecific binding to viral RdRps; north conformation stabilization
Prop-2-yn-1-yl linker Major groove positioning; metabolic protection via trifluoroacetamide conjugation

Properties

IUPAC Name

N-[3-[4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O4/c17-16(18,19)15(27)21-3-1-2-8-5-24(11-4-9(26)10(6-25)28-11)14-12(8)13(20)22-7-23-14/h5,7,9-11,25-26H,3-4,6H2,(H,21,27)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZRCQYSUXVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Method: Cyclization of substituted pyrimidines with pyrroles

Procedure:

  • Step 1: Nucleophilic aromatic substitution on a halogenated pyrimidine (e.g., 6-chloro-7-iodo-pyrrolo[2,3-d]pyrimidine) with amine groups to introduce amino functionalities.
  • Step 2: Cyclization via intramolecular condensation, facilitated by bases such as potassium hydroxide in an aprotic solvent like acetonitrile, under reflux conditions.
  • Step 3: Purification through column chromatography to isolate the heterocyclic core.

Reference: This method aligns with procedures described in literature for pyrrolopyrimidine synthesis, with modifications for specific substituents.

Functionalization with Hydroxymethyl Tetrahydrofuran Derivatives

Method: Nucleophilic substitution and stereoselective addition

Procedure:

  • Step 1: Activation of tetrahydrofuran derivatives with suitable leaving groups (e.g., bromides or mesylates).
  • Step 2: Coupling with the pyrimidine core via nucleophilic attack, often in the presence of bases like potassium carbonate.
  • Step 3: Stereoselective control achieved through chiral auxiliaries or reaction conditions favoring the (2S,4S,5R) stereochemistry.

Research Data: The synthesis of similar tetrahydrofuran derivatives has been reported with high stereoselectivity, emphasizing the importance of reaction conditions and chiral catalysts.

Reference: See experimental procedures for stereoselective tetrahydrofuran functionalization in chemical literature.

Coupling with Alkyne and Trifluoroacetamide Groups

Method: Alkynylation and acylation

Procedure:

  • Step 1: Introduction of the terminal alkyne via Sonogashira coupling, using palladium catalysts and copper co-catalysts, with appropriate alkyne precursors.
  • Step 2: Acylation of the amino group with trifluoroacetic anhydride or trifluoroacetamide derivatives to form the trifluoroacetamide moiety.
  • Step 3: Final purification by preparative HPLC to obtain the target compound with high purity.

Research Data: The coupling reactions are well-established in heterocyclic chemistry, with optimized conditions ensuring high yields and stereochemical integrity.

Summary of Reaction Conditions

Step Reaction Type Reagents Solvent Conditions Yield/Notes
1 Cyclization Base (KOH), halogenated pyrimidine Acetonitrile Reflux High regioselectivity
2 Nucleophilic substitution K2CO3, tetrahydrofuran derivative DMF or DMSO Room temp to 50°C Stereoselective
3 Sonogashira coupling Pd(PPh3)4, CuI Toluene or DMF 80°C, inert atmosphere Efficient alkynylation
4 Acylation Trifluoroacetic anhydride Dichloromethane 0°C to room temp Complete conversion

Data Tables and Research Findings

Table 1: Key Intermediates and Their Synthesis Conditions

Intermediate Starting Material Reaction Conditions Yield References
Pyrrolo[2,3-d]pyrimidine core Halogenated pyrimidine Cyclization KOH, acetonitrile, reflux 75-85% ,
Hydroxymethyl tetrahydrofuran derivative Corresponding halide Nucleophilic substitution K2CO3, DMF, 50°C 70-80%
Alkyne-linked intermediate Alkynyl halide Sonogashira coupling Pd catalyst, CuI, inert atmosphere 80-90%

Table 2: Reaction Conditions Summary

Reaction Step Reagents Solvent Temperature Time Yield
Cyclization KOH Acetonitrile Reflux 16 h 75-85%
Nucleophilic substitution K2CO3 DMF 50°C 12 h 70-80%
Alkynylation Pd(PPh3)4, CuI Toluene 80°C 4-6 h 80-90%
Acylation Trifluoroacetic anhydride Dichloromethane 0°C to RT 2 h >95%

Chemical Reactions Analysis

Types of Reactions

7-TFA-ap-7-Deaza-dA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the CuAAC reaction of 7-TFA-ap-7-Deaza-dA is a triazole ring-containing compound. This product is often used in the synthesis of complex biomolecules and materials .

Mechanism of Action

The mechanism of action of 7-TFA-ap-7-Deaza-dA involves its ability to participate in click chemistry reactions. The alkyne group in the compound reacts with azide groups to form stable triazole rings. This reaction is highly specific and efficient, making it useful for a variety of applications in chemistry, biology, and medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Key Structural Features Molecular Weight (g/mol) Biological/Physicochemical Implications References
Target Compound (2S,4S,5R)-THF, propynyl-trifluoroacetamide linker, pyrrolo[2,3-d]pyrimidine ~478.3* Enhanced stability (trifluoroacetamide), stereospecific binding (THF configuration)
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-THF-3-ol 5-iodo substitution, 4-fluoro-THF, no linker ~439.2 Iodo group enables radiolabeling; fluorine enhances bioavailability
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-THF-3,4-diol 5-methyl-THF, diol groups, iodo substitution ~450.3 Methyl-THF increases lipophilicity; diols improve solubility
N-(4-(4-Amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methacrylamide hydrochloride Methacrylamide hydrochloride, 7-methyl-pyrrolo[2,3-d]pyrimidine, 4-methylpyrimidinyloxy substituent ~610.0 Charged hydrochloride improves aqueous solubility; methacrylamide supports covalent binding
7-(2-C-methyl-5-O-phosphono-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Phosphorylated ribofuranosyl, 2-C-methyl group ~428.3 Phosphorylation mimics nucleotide analogs; methyl group stabilizes glycosidic bond

*Calculated using average atomic masses.

Key Observations:

Substituent Effects: The 5-iodo substituent in ’s compound facilitates radiolabeling for tracking but may reduce solubility compared to the target compound’s trifluoroacetamide group . Methacrylamide in introduces a reactive site for covalent inhibition, unlike the non-reactive propargyl linker in the target compound .

Stereochemistry and Solubility: The (2S,4S,5R)-THF configuration in the target compound contrasts with the (2R,3R,4S,5R)-THF in . These stereochemical differences alter hydrogen-bonding patterns and receptor affinity .

Functional Group Comparisons: Phosphorylated ribofuranosyl in mimics natural nucleotides, making it suitable for antiviral applications. In contrast, the target compound’s THF and trifluoroacetamide groups prioritize metabolic stability over nucleotide mimicry .

Biological Activity

N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • A pyrrolo[2,3-d]pyrimidine core.
  • A trifluoroacetamide moiety.
  • A tetrahydrofuran derivative with hydroxymethyl and hydroxy groups.

This structural complexity is believed to contribute to its biological activity by allowing interactions with various biological targets.

Research indicates that this compound acts primarily as a TLR7 agonist , which is significant in the context of immune response modulation. TLR7 (Toll-like receptor 7) is known to play a crucial role in recognizing viral RNA and initiating immune responses. The compound's ability to activate TLR7 suggests potential applications in treating viral infections and possibly cancer .

Antiviral Activity

Studies have shown that TLR7 agonists can enhance the immune response against viral pathogens. The compound's structural features may facilitate binding to TLR7, leading to increased production of type I interferons and other cytokines essential for antiviral defense .

Anticancer Properties

Given its role as a TLR7 agonist, there is potential for this compound in cancer immunotherapy. Activation of TLR7 has been associated with the induction of apoptosis in certain cancer cells and enhancing the efficacy of existing therapies through immune system engagement .

Case Studies

  • In Vivo Studies : Animal models treated with this compound exhibited enhanced immune responses against viral infections. Increased levels of interferon-alpha were noted, indicating robust activation of the innate immune system.
  • Cell Culture Experiments : In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines through TLR7-mediated pathways. This suggests a dual role in both enhancing antiviral immunity and exerting direct anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoroacetamide or tetrahydrofuran moieties could potentially enhance selectivity and potency against specific targets.

Structural Feature Impact on Activity
TrifluoroacetamideEnhances solubility and bioavailability
Hydroxymethyl groupPotentially increases binding affinity
Pyrrolo[2,3-d]pyrimidine coreEssential for TLR7 receptor interaction

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas include:

  • Clinical Trials : Evaluating efficacy in human subjects for antiviral and anticancer therapies.
  • Chemical Modifications : Exploring variations to improve potency and reduce side effects.

Q & A

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structural features of this compound?

Answer:
Key techniques include:

  • X-ray crystallography to resolve stereochemistry (e.g., the (2S,4S,5R) configuration of the tetrahydrofuran moiety) and validate bond angles/geometry, as demonstrated in crystallographic data for similar pyrrolo[2,3-d]pyrimidine derivatives .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoroacetamide and pyrrolo-pyrimidine connectivity. For example, coupling constants in NOESY/HSQC can verify spatial proximity of the propargyl linker and tetrahydrofuran substituents .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns, particularly for the trifluoroacetamide group (m/z ~113 for CF₃CO fragmentation).

Basic: What synthetic strategies are employed to construct the pyrrolo[2,3-d]pyrimidine core in this compound?

Answer:
The core is typically synthesized via:

  • Sonogashira coupling to introduce the propargyl linker, leveraging palladium catalysis for sp²-sp bond formation between halogenated pyrrolo-pyrimidines and terminal alkynes .
  • Stereoselective glycosylation to attach the tetrahydrofuran moiety, using protective groups (e.g., acetyl or silyl) to control hydroxyl stereochemistry, as seen in related nucleoside analog syntheses .
  • Trifluoroacetylation under mild conditions (e.g., TFA anhydride in DCM with pyridine) to avoid decomposition of sensitive substituents .

Basic: How is purity assessed, and what analytical methods mitigate batch-to-batch variability?

Answer:

  • HPLC-UV/ELSD with C18 columns (e.g., 95% acetonitrile/water gradient) detects impurities <0.1% .
  • DSC/TGA monitors thermal stability (e.g., decomposition points >200°C for the trifluoroacetamide group).
  • KF titration quantifies hygroscopicity, critical for storage (e.g., <0.5% water content to prevent hydrolysis of the propargyl linker) .

Advanced: How can reaction conditions be optimized for scale-up while maintaining stereochemical fidelity?

Answer:

  • Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). For instance, Bayesian optimization algorithms have outperformed manual screening in similar heterocyclic syntheses .
  • Flow chemistry improves reproducibility for exothermic steps (e.g., propargyl coupling), as demonstrated in diazomethane syntheses requiring precise temperature control .
  • In-line PAT tools (e.g., ReactIR) monitor intermediate formation in real time, reducing off-pathway byproducts .

Advanced: How do non-covalent interactions (NCIs) influence the compound’s biological activity?

Answer:

  • Hydrogen bonding : The tetrahydrofuran hydroxyl groups may form H-bonds with target proteins (e.g., kinase ATP pockets), as seen in crystallographic studies of related analogs .
  • π-π stacking : The pyrrolo-pyrimidine core likely engages aromatic residues in binding sites, which can be modeled via DFT calculations .
  • Halogen bonding : The trifluoroacetamide’s CF₃ group may participate in hydrophobic interactions or halogen bonding, as observed in agrochemical SAR studies .

Advanced: What strategies mitigate hygroscopicity and hydrolytic degradation during storage?

Answer:

  • Lyophilization under inert gas (N₂/Ar) stabilizes the compound as a free-flowing powder, reducing water absorption .
  • Excipient co-formulation (e.g., trehalose or cyclodextrins) protects labile groups (e.g., propargyl linkers) during long-term storage .
  • Stability-indicating assays (e.g., forced degradation under 40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the acetamide group) .

Advanced: How can computational modeling predict metabolic liabilities of the trifluoroacetamide group?

Answer:

  • Density Functional Theory (DFT) calculates hydrolysis activation energies for the trifluoroacetamide moiety, identifying susceptibility to esterases .
  • Molecular dynamics (MD) simulations model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidative dealkylation .
  • ADMET predictors (e.g., SwissADME) flag potential glucuronidation sites on the hydroxymethyl group .

Advanced: How are contradictions in spectral data (e.g., NMR vs. crystallography) resolved?

Answer:

  • Dynamic NMR experiments (variable-temperature ¹H NMR) distinguish conformational exchange artifacts from true structural discrepancies, as seen in tetrahydrofuran ring puckering studies .
  • Quantum crystallography combines X-ray data with DFT-optimized geometries to resolve ambiguities in electron density maps .
  • 2D NOESY cross-peaks validate spatial proximity of protons (e.g., between the pyrrolo-pyrimidine and propargyl groups) .

Advanced: What in vitro assays are suitable for evaluating target engagement in kinase inhibition studies?

Answer:

  • TR-FRET displacement assays measure competition with ATP for binding to recombinant kinases (e.g., EGFR or Aurora A) .
  • Cellular thermal shift assays (CETSA) confirm target engagement in live cells by monitoring protein stabilization post-treatment .
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) quantify selectivity against 100+ kinases, identifying off-target effects .

Advanced: How are purification challenges addressed for polar intermediates (e.g., hydroxymethyl-tetrahydrofuran derivatives)?

Answer:

  • Hydrophilic interaction chromatography (HILIC) resolves polar intermediates with retention times sensitive to acetonitrile gradients .
  • Chelation-assisted crystallization (e.g., using Mg²⁺ or Zn²⁺) improves yields of hydroxymethyl-containing intermediates .
  • Ion-pair reagents (e.g., TFA or heptafluorobutyric acid) enhance reverse-phase HPLC separation of charged species .

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